N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dioxin ring fused with a benzene ring and a methoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile.
Formation of the acetamide moiety: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the dioxin ring could impart specific biological activities.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The dioxin ring could play a role in binding to these molecular targets, while the methoxyphenyl group might influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylacetamide: Similar structure but without the methoxy group.
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenyl)acetamide can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This functional group can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-20-14-5-2-12(3-6-14)10-17(19)18-13-4-7-15-16(11-13)22-9-8-21-15/h2-7,11H,8-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPQDJQBMHABCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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